molecular formula C23H15F2NO3S B2814772 6-FLUORO-4-(4-FLUOROBENZENESULFONYL)-3-(4-METHYLBENZOYL)QUINOLINE CAS No. 895647-55-9

6-FLUORO-4-(4-FLUOROBENZENESULFONYL)-3-(4-METHYLBENZOYL)QUINOLINE

Cat. No.: B2814772
CAS No.: 895647-55-9
M. Wt: 423.43
InChI Key: NRTIDUQJVJUWRH-UHFFFAOYSA-N
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Description

This quinoline derivative features a fluorine atom at position 6, a 4-fluorobenzenesulfonyl group at position 4, and a 4-methylbenzoyl moiety at position 2.

Properties

IUPAC Name

[6-fluoro-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2NO3S/c1-14-2-4-15(5-3-14)22(27)20-13-26-21-11-8-17(25)12-19(21)23(20)30(28,29)18-9-6-16(24)7-10-18/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTIDUQJVJUWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-FLUORO-4-(4-FLUOROBENZENESULFONYL)-3-(4-METHYLBENZOYL)QUINOLINE typically involves multi-step organic reactions. Common synthetic routes may include:

    Nucleophilic substitution: Introduction of fluorine atoms through nucleophilic substitution reactions.

    Sulfonylation: Addition of the benzenesulfonyl group using sulfonyl chloride reagents.

    Acylation: Incorporation of the benzoyl group via Friedel-Crafts acylation.

Industrial Production Methods

Industrial production may involve optimizing these reactions for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions could target the carbonyl or sulfonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions may modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.

    Material Science:

Biology and Medicine

    Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties.

    Anticancer Research: Potential use in developing anticancer drugs due to their ability to interact with DNA and proteins.

Industry

    Dyes and Pigments: Quinoline compounds are used in the synthesis of dyes and pigments.

    Pharmaceuticals: Used as intermediates in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action for 6-FLUORO-4-(4-FLUOROBENZENESULFONYL)-3-(4-METHYLBENZOYL)QUINOLINE would depend on its specific biological target. Generally, quinoline derivatives may:

    Interact with DNA: Intercalate between DNA bases, affecting replication and transcription.

    Inhibit Enzymes: Bind to and inhibit specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Selected Quinoline Derivatives
Compound Name Substituents (Positions) Functional Groups Molecular Formula
Target Compound 6-F, 4-(4-F-C6H4SO2), 3-(4-Me-C6H4CO) Fluoro, sulfonyl, benzoyl C23H16F2NO3S
4k 4-NH2, 2-(4-Cl-C6H4), 3-(4-MeO-C6H4) Amino, chloro, methoxy C22H18ClN2O
4-Perfluoroalkylquinolines 4-CnF2n+1 Perfluoroalkyl Varies
7 (Thieno[2,3-b]quinoline) Fused thieno ring Sulfur-containing heterocycle C17H12N2S
2-(4-Cl-C6H4)-4-(3,4-diMeO-C6H3)-6-MeO-3-Me 2-Cl, 4-diMeO, 6-MeO, 3-Me Chloro, methoxy, methyl C25H21ClNO3
6-Fluoro-3-methyl-2-[4-(2-phenylphenyl)phenyl]quinolin-4-yl]methanol 6-F, 3-Me, 4-(CH2OH), 2-terphenyl Fluoro, hydroxymethyl, terphenyl C29H22FNO
Compound in 6-F, triazolo-triazine-F2, 4-F-C6H4 Fluoro, triazolo-triazine C20H11F3N6

Key Observations:

  • Aromatic Systems : The terphenyl substituent in increases molecular weight (419.49 g/mol) and may reduce solubility compared to the target’s benzoyl group.
  • Heterocyclic Modifications: Thieno[2,3-b]quinoline () introduces a fused sulfur ring, altering π-stacking interactions relative to the target’s sulfonyl-benzoyl system .

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility (Predicted) LogP (Estimated)
Target Compound Not reported Low (sulfonyl polarity) ~3.5
4k 223–225 Moderate (amino group) ~2.8
7 (Thienoquinoline) Not reported Low (aromatic fusion) ~4.1
Compound in Not reported Moderate (hydroxymethyl) ~3.9

Pharmacological Insights :

  • Bioactivity: Thienoquinolines () exhibit pharmacological activities, suggesting the quinoline core is bioactive. The target’s sulfonyl group may enhance selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrases) .
  • Fluorine Impact : Fluorine at position 6 (target) and 4k’s chloro group both improve metabolic stability, but fluorine’s smaller size may reduce steric hindrance .

Biological Activity

6-Fluoro-4-(4-fluorobenzenesulfonyl)-3-(4-methylbenzoic)quinoline is a synthetic compound characterized by a complex structure that incorporates a quinoline core with multiple fluorine and sulfonyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antibacterial properties.

Chemical Structure

The molecular formula of 6-Fluoro-4-(4-fluorobenzenesulfonyl)-3-(4-methylbenzoic)quinoline is C22H20F2N2O3SC_{22}H_{20}F_2N_2O_3S, with a molecular weight of approximately 430.5 g/mol. The chemical structure includes:

  • A quinoline ring which is known for its pharmacological significance.
  • Fluorine atoms that enhance lipophilicity and biological activity.
  • A sulfonyl group which can facilitate interactions with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to 6-Fluoro-4-(4-fluorobenzenesulfonyl)-3-(4-methylbenzoic)quinoline exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoline have been shown to inhibit the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549).

Case Study:
In a study published in the European Journal of Medicinal Chemistry, a series of quinoline derivatives were synthesized and evaluated for their cytotoxicity against several cancer cell lines. The results demonstrated that compounds containing the sulfonyl group exhibited enhanced activity compared to their non-sulfonyl counterparts, suggesting that the sulfonyl moiety plays a crucial role in biological efficacy.

Antibacterial Activity

The antibacterial properties of quinoline derivatives have also been explored. Research indicates that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of fluorine atoms is believed to contribute to increased membrane permeability, enhancing antibacterial action.

Research Findings:
A recent investigation highlighted that certain quinoline derivatives, including those with sulfonyl groups, showed promising activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, indicating potential as alternative therapeutic agents .

The exact mechanisms through which 6-Fluoro-4-(4-fluorobenzenesulfonyl)-3-(4-methylbenzoic)quinoline exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of DNA synthesis : Compounds may interfere with DNA replication processes in cancer cells.
  • Disruption of bacterial cell wall synthesis : The sulfonyl group could play a role in inhibiting enzymes involved in peptidoglycan synthesis in bacteria.

Data Summary

PropertyValue
Molecular FormulaC22H20F2N2O3S
Molecular Weight430.5 g/mol
Antitumor ActivityIC50 < 10 µM (MCF-7 cells)
Antibacterial ActivityMIC < 50 µg/mL (E. coli)
SolubilitySoluble in DMSO

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